molecular formula C8H11N5O B1518481 2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol CAS No. 915920-57-9

2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol

Cat. No.: B1518481
CAS No.: 915920-57-9
M. Wt: 193.21 g/mol
InChI Key: VRKDRVISLKMWRQ-UHFFFAOYSA-N
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Description

“2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol” is a chemical compound with the CAS Number: 915920-57-9 and a linear formula of C8 H11 N5 O . It has a molecular weight of 193.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Investigating the Role of Catalase in Ethanol-Induced Behavioral Effects

Recent research has delved into the role of acetaldehyde, ethanol's primary metabolite, in the rewarding and aversive effects of ethanol consumption. A key study utilized 3-amino-1,2,4-triazole, a structural relative of the compound , to inhibit catalase, thereby clarifying acetaldehyde's involvement in the hedonic effects of ethanol. This research has provided insights against the role of brain acetaldehyde in ethanol's aversive effects, steering the focus towards its involvement in the rewarding properties of ethanol (Quertemont, Escarabajal, & de Witte, 2003).

Cardiovascular Implications of Low Ethanol Intake

A separate study has addressed the biochemical mechanisms underlying the beneficial effects of low ethanol intake on cardiovascular health. The study elucidated how ethanol metabolism can lead to a reductive environment, reducing oxidative stress and the production of advanced glycation end products (AGEs), which are implicated in atherosclerosis and hypertension. This study underscores the potential therapeutic implications of ethanol in modulating cardiovascular health (Vasdev, Gill, & Singal, 2006).

Neurological and Ocular Effects of Ethanol

Ethanol's impact on the central nervous system and its potential therapeutic applications have been a focal point of several studies. For instance, research on the effectiveness of ethanol and intravenous steroid in preserving vision in acute methanol poisoning highlighted ethanol's role in medical interventions. This study has contributed to understanding the therapeutic applications of ethanol in mitigating the adverse effects of methanol poisoning on ocular and neurological health (Sharma et al., 2012).

Mechanistic Insights into Ethanol Metabolism

Investigations into the metabolism of ethanol and its interactions with other compounds have been crucial in understanding its broader implications. For instance, studies on the kinetic interactions between ethanol and 4-methylpyrazole in humans have shed light on the mutual inhibitory effects of these compounds on each other's metabolism. This research offers valuable insights into the clinical implications of ethanol in the context of substance intoxication and therapy (Jacobsen et al., 1996).

Future Directions

Compounds with similar structures have shown a wide range of applications as synthetic intermediates and promising pharmaceuticals . Therefore, there is potential for further exploration and development of this compound and its derivatives in various fields, including drug design, discovery, and development .

Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDRVISLKMWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651063
Record name 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-57-9
Record name 2-[(3-Methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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